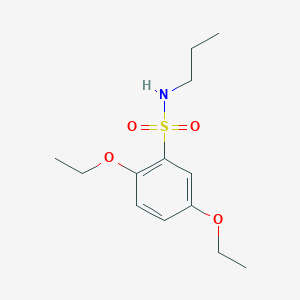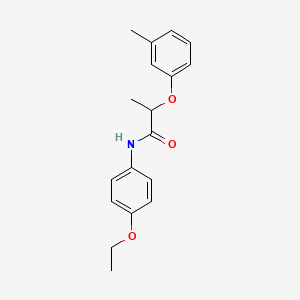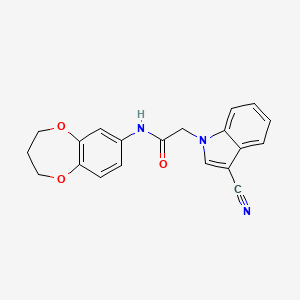![molecular formula C16H25NO4S B4426704 2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B4426704.png)
2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine
描述
2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine, also known as DMPPS, is a chemical compound that has been widely used in scientific research. DMPPS is a sulfonamide-based compound that was first synthesized in the 1980s and has since been used in various biochemical and physiological studies.
作用机制
2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine acts as a competitive inhibitor of TRPM8 and ASIC channels. It binds to the channels' pore region and prevents the influx of ions such as calcium and sodium, which are important for the channels' function. By blocking these channels, this compound can alter the sensation of cold temperatures and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of TRPM8 and ASIC channels in a dose-dependent manner. In vivo studies have shown that this compound can reduce the sensitivity to cold temperatures and pain in animal models. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine has several advantages for lab experiments. It is a potent and selective blocker of TRPM8 and ASIC channels, making it a valuable tool for studying the function and regulation of these channels. This compound is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, this compound has some limitations. It is a sulfonamide-based compound, which may limit its use in certain experiments. Additionally, this compound has a relatively short duration of action, which may require multiple applications in some experiments.
未来方向
There are several future directions for research involving 2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine. One area of interest is the development of new TRPM8 and ASIC channel blockers based on the structure of this compound. Another area of interest is the investigation of the role of TRPM8 and ASIC channels in various physiological processes, such as pain, inflammation, and thermoregulation. Finally, the use of this compound in combination with other compounds may provide new insights into the regulation of ion channels and their physiological functions.
In conclusion, this compound is a valuable tool for scientific research, particularly in the study of TRPM8 and ASIC channels. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a useful reagent for lab experiments. The future directions of this compound research are promising and may lead to new discoveries in the field of ion channel regulation and physiology.
科学研究应用
2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine has been widely used in scientific research as a tool to study the function and regulation of ion channels. Specifically, this compound has been used as a blocker of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperatures and pain. This compound has also been used as a blocker of the acid-sensing ion channel (ASIC) family, which is involved in the sensation of pain and acidosis.
属性
IUPAC Name |
2,6-dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-5-8-20-16-7-6-15(9-12(16)2)22(18,19)17-10-13(3)21-14(4)11-17/h6-7,9,13-14H,5,8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOAZZKDQLLNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4426624.png)



![ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4426641.png)
![[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride](/img/structure/B4426648.png)
![methyl 2-[({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4426654.png)

![5'-bromo-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one](/img/structure/B4426672.png)
![6-(4-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426677.png)
![N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4426679.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4426686.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4426694.png)
![5-methyl-3-(tetrahydro-2-furanylmethyl)-3H-pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate](/img/structure/B4426701.png)